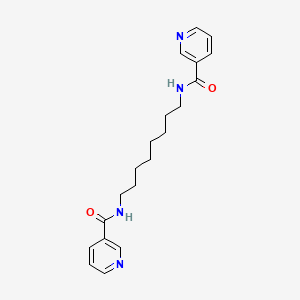
3-Pyridinecarboxamide, N,N'-1,8-octanediylbis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- is a chemical compound known for its unique structure and properties It is a derivative of pyridinecarboxamide, where two pyridinecarboxamide groups are linked by an octanediyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- typically involves the reaction of pyridinecarboxamide with an octanediyl linker. One common method is the condensation reaction between pyridinecarboxamide and 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinecarboxamide groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Its ability to interact with enzymes and receptors makes it a valuable tool in studying molecular mechanisms and developing therapeutic agents.
相似化合物的比较
Similar Compounds
Nicotinamide: A derivative of pyridinecarboxamide with similar biochemical properties.
N,N’-Bis(3-pyridinecarboxamide)-1,6-hexane: Another compound with a similar structure but a shorter linker chain.
Uniqueness
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- stands out due to its longer octanediyl linker, which provides unique spatial properties and flexibility in forming complexes
属性
CAS 编号 |
77091-29-3 |
|---|---|
分子式 |
C20H26N4O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[8-(pyridine-3-carbonylamino)octyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(17-9-7-11-21-15-17)23-13-5-3-1-2-4-6-14-24-20(26)18-10-8-12-22-16-18/h7-12,15-16H,1-6,13-14H2,(H,23,25)(H,24,26) |
InChI 键 |
ZSFKUHCCUBJYMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NCCCCCCCCNC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


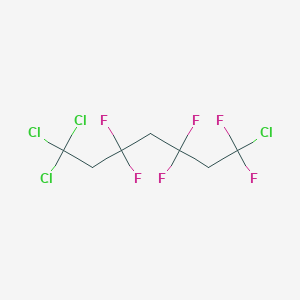
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
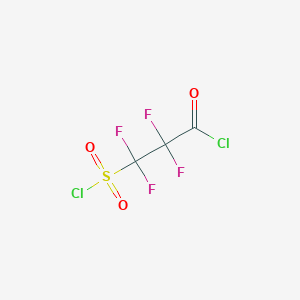
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
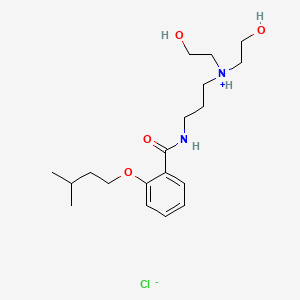

![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
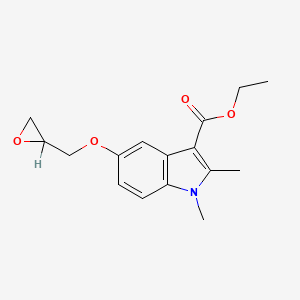
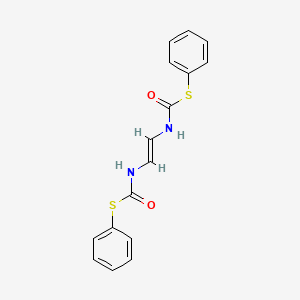
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
